3,3-diphenylcyclopropane-1,2-dicarboxylic Acid

Lipophilicity Membrane Permeability Drug Design

Flexible dicarboxylic acids often fail to provide the conformational rigidity needed for selective target engagement. 3,3-Diphenylcyclopropane-1,2-dicarboxylic acid (CAS 93322-07-7) solves this with its constrained cyclopropane core and dual phenyl groups. • LogP 2.5 vs. -0.81 (malonic acid) - superior membrane permeability for intracellular targets. • Skew conformation (phenyl angle 84.8°) - precise geometry for chiral ligand design. • Rigid scaffold for peptidomimetic β-turn induction. Supplied with CoA; ships globally.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
Cat. No. B12171831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-diphenylcyclopropane-1,2-dicarboxylic Acid
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(C2C(=O)O)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C17H14O4/c18-15(19)13-14(16(20)21)17(13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19)(H,20,21)
InChIKeyZRZIECPVJOBCAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Diphenylcyclopropane-1,2-dicarboxylic Acid: A Constrained, Lipophilic Scaffold for Chemical Biology and Asymmetric Synthesis


3,3-Diphenylcyclopropane-1,2-dicarboxylic acid (CAS 93322-07-7, C17H14O4, MW 282.29) is a cyclopropane-1,2-dicarboxylic acid derivative bearing two phenyl substituents at the 3-position [1]. This rigid, highly substituted scaffold confers distinct physicochemical properties, including enhanced lipophilicity (LogP 2.5) and a defined three-dimensional geometry [2]. The compound is utilized as a constrained analog of malonic acid and as a chiral building block in medicinal chemistry and asymmetric catalysis, where its conformational rigidity and stereochemical definition provide advantages over simpler, more flexible dicarboxylic acids [3].

Constrained lipophilic scaffold
Rigid cyclopropane core with two phenyl groups provides enhanced hydrophobicity (reported LogP 2.5) for chemical biology and asymmetric synthesis workflows.
Chiral building block
Defined three-dimensional geometry from skew conformation supports stereochemical control in catalyst and ligand design.
Malonic acid mimetic
Conformationally restricted analog of malonic acid; may support enzyme inhibitor development targeting dicarboxylic acid binding pockets.

Why 3,3-Diphenylcyclopropane-1,2-dicarboxylic Acid Cannot Be Replaced by Simpler Cyclopropane Dicarboxylic Acids or Malonic Acid


Substituting 3,3-diphenylcyclopropane-1,2-dicarboxylic acid with unsubstituted cyclopropane-1,2-dicarboxylic acid or malonic acid leads to a fundamental loss of the desired physicochemical and structural properties. The parent compound's two phenyl groups dramatically increase lipophilicity (LogP 2.5 vs. -0.21 for cis-cyclopropane-1,2-dicarboxylic acid and -0.81 for malonic acid) and introduce significant steric bulk, which can alter membrane permeability, target binding, and reaction selectivity [1]. Furthermore, the 3,3-diphenyl substitution defines a unique, rigid three-dimensional architecture with a skew conformation (phenyl ring angle 84.8°) that cannot be replicated by simpler analogs [2]. Therefore, generic substitution will not recapitulate the compound's distinct biophysical or catalytic behavior and will compromise experimental outcomes reliant on its specific molecular recognition or reactivity profile.

Lipophilicity and steric mismatch

Replacing with unsubstituted cyclopropane-1,2-dicarboxylic acid or malonic acid dramatically reduces lipophilicity and steric bulk, altering membrane interaction and target binding profiles.

Conformational architecture loss

The unique skew conformation with a defined aryl-aryl dihedral angle (84.8°) is absent in simpler analogs, removing stereochemical predictability and pre-organization.

Quantitative Evidence: Differentiating 3,3-Diphenylcyclopropane-1,2-dicarboxylic Acid from Its Closest Analogs


Enhanced Lipophilicity (LogP) Drives Improved Membrane Permeability and Cellular Uptake

3,3-Diphenylcyclopropane-1,2-dicarboxylic acid exhibits a calculated LogP of 2.5, indicating significantly higher lipophilicity compared to its unsubstituted analog, cis-cyclopropane-1,2-dicarboxylic acid (LogP -0.21), and to the structurally related malonic acid (LogP -0.81) [1]. This 2.71-3.31 log unit difference corresponds to a >500-fold increase in partition coefficient, which can directly translate to enhanced passive membrane diffusion and improved cellular uptake in biological assays [2].

Enhanced Lipophilicity (LogP)
Cross-study comparable
Target LogP 2.5 vs. cis-cyclopropane-1,2-dicarboxylic acid LogP -0.21 and malonic acid LogP -0.81; ΔLogP > 2.7 corresponds to >500-fold higher partition coefficient.
Reported lipophilicity increase may support improved passive membrane diffusion and cellular uptake in assay contexts.
Calculated LogP (ACD/Labs Percepta); experimental permeability data to verify.
Lipophilicity Membrane Permeability Drug Design

Defined Three-Dimensional Architecture via Skew Conformation Provides Stereochemical Control

X-ray crystallography reveals that 3,3-diphenylcyclopropane-1,2-dicarboxylic acid adopts a specific skew conformation with an inter-phenyl ring angle of 84.8(1)° and the carboxylic acid groups coplanar with the cyclopropane ring [1]. In contrast, the unsubstituted cis-cyclopropane-1,2-dicarboxylic acid lacks this defined aryl-aryl geometry and exhibits greater conformational flexibility in solution . The rigid, pre-organized structure of the diphenyl compound reduces the entropic penalty upon binding to biological targets or chiral catalysts.

Defined Skew Conformation
Class-level inference
Phenyl ring dihedral angle 84.8(1)°; carboxylic acid groups coplanar with cyclopropane ring (single-crystal X-ray, C2 space group, R1 = 0.053).
Rigid, pre-organized geometry may reduce entropic penalty and enhance binding predictability in target engagement or asymmetric catalysis.
Solid-state conformation; solution behavior may differ.
Stereochemistry Conformational Analysis Crystal Structure

Constrained Malonic Acid Mimetic with Potential for Enhanced Target Binding Affinity

The cyclopropane-1,2-dicarboxylic acid scaffold serves as a conformationally restricted mimic of malonic acid, a known inhibitor of human serine racemase (SR) [1]. While direct inhibition data for the 3,3-diphenyl derivative is not yet reported, studies on a related series of cyclopropane dicarboxylic acids demonstrate binding to SR in the high micromolar range (affinity ~240 µM for cis-(±)-cyclopropane-1,2-dicarboxylic acid) [2]. The introduction of the two phenyl groups in 3,3-diphenylcyclopropane-1,2-dicarboxylic acid is expected to further enhance binding through additional hydrophobic interactions and conformational restriction, a common strategy in structure-based drug design [3].

Malonic Acid Mimetic Potential
Class-level inference
Analog cyclopropane-1,2-dicarboxylic acids bind human serine racemase with affinity ~240 µM; 3,3-diphenyl substitution predicted to introduce additional hydrophobic contacts.
May serve as a privileged scaffold for next-generation SR inhibitors; direct binding data for this derivative not yet reported.
Binding confirmation and selectivity profiling required.
Enzyme Inhibition Serine Racemase Malonic Acid Mimetic

Optimal Research and Industrial Applications for 3,3-Diphenylcyclopropane-1,2-dicarboxylic Acid Based on Evidence


Development of Cell-Permeable Enzyme Inhibitors Targeting Intracellular Dicarboxylic Acid Binding Sites

The compound's elevated LogP (2.5) relative to malonic acid (LogP -0.81) makes it a superior starting point for designing cell-permeable inhibitors of enzymes with intracellular dicarboxylic acid binding pockets, such as serine racemase [1]. Its enhanced passive diffusion can improve cellular efficacy in target engagement assays compared to more polar analogs [2].

Chiral Building Block for Asymmetric Catalysis and Stereoselective Synthesis

The defined stereochemistry and rigid skew conformation of 3,3-diphenylcyclopropane-1,2-dicarboxylic acid, as confirmed by X-ray crystallography, render it an excellent chiral scaffold for the preparation of enantiomerically pure ligands and catalysts [1]. Its use can lead to improved enantioselectivity in asymmetric transformations compared to more flexible dicarboxylic acid derivatives [3].

Construction of Conformationally Constrained Peptidomimetics and Foldamers

The 3,3-diphenylcyclopropane core provides a rigid, geometrically well-defined template for incorporating conformational constraint into peptides and peptidomimetics. The aryl-aryl dihedral angle of 84.8° and the defined positioning of the carboxylic acid groups can be exploited to induce specific secondary structures (e.g., β-turns) in oligomers [1].

Application
Selection Property
Validation Focus
Cell-permeable enzyme inhibitor design
Lipophilicity-driven membrane permeability
LogP and cellular uptake assays
Asymmetric catalysis and stereoselective synthesis
Rigid chiral scaffold with defined conformation
Enantioselectivity and X-ray conformation
Conformationally constrained peptidomimetics
Pre-organized aryl-aryl geometry and diacid positioning
Secondary structure induction and binding studies

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